methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural features include:
- Position 2: A 3-nitrobenzylidene group, contributing strong electron-withdrawing effects via the nitro (-NO₂) substituent .
- Position 5: A 2-chlorophenyl group, introducing steric bulk and moderate electron-withdrawing character .
- Position 6: A methyl ester (-COOCH₃), influencing solubility and metabolic stability compared to ethyl ester analogs .
- Position 7: A methyl group, enhancing lipophilicity .
The compound is synthesized via a condensation reaction between a substituted thiouracil derivative, chloroacetic acid, and 3-nitrobenzaldehyde in the presence of sodium acetate and acetic anhydride, a method analogous to those reported for related thiazolopyrimidines .
Properties
Molecular Formula |
C22H16ClN3O5S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16ClN3O5S/c1-12-18(21(28)31-2)19(15-8-3-4-9-16(15)23)25-20(27)17(32-22(25)24-12)11-13-6-5-7-14(10-13)26(29)30/h3-11,19H,1-2H3/b17-11+ |
InChI Key |
RLKLADUDWLZMDS-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolopyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring proper purification techniques.
Chemical Reactions Analysis
Condensation Reaction
The synthesis likely begins with a condensation reaction between a thiazolopyrimidine intermediate (e.g., ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and a nitrobenzylidene derivative. This step forms the imine bond between the thiazolopyrimidine core and the nitrobenzylidene moiety .
Cyclization
The intermediate undergoes cyclization to form the fused thiazolo-pyrimidine ring. This step may involve elimination reactions, with critical control of temperature and solvent to ensure regioselectivity and minimize side products .
Crystallization
The final product is isolated via crystallization from methanol/DMF mixtures (4:1 v/v). This step ensures high purity, with yields reported up to 80% for analogous ethyl derivatives .
Ester Hydrolysis
The methyl ester group (-COOCH₃) can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid. This transformation is common in ester derivatives and may enhance solubility or reactivity.
Nitro Group Reduction
The nitrobenzylidene moiety can be reduced to an amine group using catalysts like Pd/C or Sn/HCl. This reaction may alter the compound’s electronic properties and biological activity.
Substitution Reactions
The chlorophenyl ring may undergo nucleophilic aromatic substitution if activated (e.g., by electron-withdrawing groups). Potential substituents include hydroxyl, amino, or alkyl groups, depending on reaction conditions.
Reaction Conditions and Optimization
-
Temperature : Reflux conditions (e.g., ethanol at 78°C) are typical for condensation and cyclization steps .
-
Solvent selection : DMF is preferred for polar intermediates, while ethanol or methanol may be used for crystallization .
-
Catalyst role : Triethylamine acts as a base to deprotonate intermediates, facilitating cyclization.
Characterization Methods
-
NMR spectroscopy : Verifies the structural integrity of the thiazolo-pyrimidine core and substituents.
-
IR spectroscopy : Identifies functional groups (e.g., nitro, ester) via absorption bands.
-
Mass spectrometry : Confirms molecular weight and purity.
Research Findings
-
Biological activity : Related thiazolopyrimidines exhibit anticancer and antimicrobial properties, though specific data for this methyl derivative remain limited.
-
Mechanism of action : Likely involves interaction with enzymes or receptors (e.g., kinase inhibition), though detailed studies are pending.
-
Structural stability : The fused ring system and electron-withdrawing groups (Cl, NO₂) contribute to stability under standard conditions.
Scientific Research Applications
The compound methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by relevant data and insights.
Chemical Properties and Structure
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a unique combination of thiazole and pyrimidine rings. The presence of the chlorophenyl and nitrobenzylidene groups enhances its biological activity, making it a candidate for further research.
Structural Formula
The structure can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 396.87 g/mol.
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thiazolo derivatives could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazolo derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties.
- Research Findings : In a comparative study on thiazolo derivatives, compounds similar to methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiazolo derivatives have also been investigated for their anti-inflammatory properties. The incorporation of nitro groups is known to enhance such activities.
- Case Study : A recent investigation highlighted that compounds with similar structures effectively reduced inflammation markers in animal models of arthritis .
Table 1: Biological Activities of Thiazolo Derivatives
Table 2: Comparison of Structural Features
| Feature | Methyl (2E)-5-(2-chlorophenyl) derivative | Similar Compounds |
|---|---|---|
| Chlorine Substitution | Present | Absent/Present |
| Nitro Group | Present | Absent/Present |
| Ring System | Thiazolo[3,2-a]pyrimidine | Various |
Mechanism of Action
The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s nitrobenzylidene moiety is believed to play a crucial role in its biological activity by interacting with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating specific biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with analogs from the thiazolo[3,2-a]pyrimidine family.
Table 1: Substituent Effects and Key Properties
Key Observations
2-Chlorophenyl at position 5 introduces steric hindrance and moderate electron withdrawal, contrasting with 4-methylphenyl (electron-donating) or unsubstituted phenyl groups .
Steric and Conformational Effects :
- Dihedral angles between the thiazolopyrimidine core and aromatic substituents vary significantly. For example, the target compound’s 3-nitrobenzylidene group forms an ~80.94° angle with the core, whereas 2-acetoxybenzylidene in creates a near-90° angle, affecting molecular planarity and crystal packing.
Solubility and Bioavailability: Methoxy and ester groups (e.g., -COOCH₃, -COOCH₂CH₃) improve solubility in polar solvents compared to nitrile (-CN) or nitro (-NO₂) substituents. The methyl ester in the target compound may confer faster metabolic clearance than ethyl esters.
Synthetic Yields :
- Compounds with electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) often exhibit lower reaction yields (~70–78%) compared to electron-rich aldehydes (e.g., 2,4-dimethoxybenzaldehyde, ~85%) due to reduced nucleophilicity.
Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The compound exhibits a range of biological activities, primarily attributed to its thiazole and pyrimidine moieties. These include:
- Anticancer Activity : The thiazolo[3,2-a]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
- Antidiabetic Effects : Thiazolidinedione derivatives, often structurally related to thiazolo[3,2-a]pyrimidines, are known for their insulin-sensitizing properties. Studies suggest that modifications in the thiazole ring can enhance the hypoglycemic activity of these compounds .
- Antimicrobial Activity : The presence of the nitro group in the structure may contribute to antimicrobial properties. Similar compounds have been investigated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often act by inhibiting key enzymes involved in metabolic pathways related to cancer proliferation and glucose metabolism.
- Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
Case Studies
Several studies have highlighted the biological efficacy of thiazolo[3,2-a]pyrimidine derivatives:
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on different cancer cell lines. The results indicated that certain derivatives exhibited potent anti-proliferative activity with IC50 values ranging from 10 to 20 µM against A549 and MCF-7 cells .
Compound Cell Line IC50 (µM) 1 A549 15 2 MCF-7 18 3 HeLa 22 - Antidiabetic Activity : In another study focusing on insulin sensitivity, a derivative demonstrated significant glucose-lowering effects in alloxan-induced diabetic rats compared to control groups .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Substituent on Benzylidene | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Carboxybenzylidene | None | DMF | 65 | |
| 2-Fluorobenzylidene | AcOH | Ethanol | 72 | |
| 3-Methoxybenzylidene | Piperidine | Toluene | 58 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation. Key parameters include:
- Unit Cell Dimensions (e.g., monoclinic symmetry in : Å, Å).
- R Factors : Lower values (e.g., in ) indicate higher data quality .
- NMR Spectroscopy : H and C NMR verify substituent integration and regiochemistry (e.g., aromatic protons and ester groups).
- IR Spectroscopy : Confirms carbonyl stretches ( at ~1700 cm) and nitro group vibrations (~1520 cm) .
Advanced: How do substituents on the benzylidene group influence crystal packing and stability?
Answer:
Substituents dictate intermolecular interactions (e.g., hydrogen bonding, π-π stacking):
- Electron-Withdrawing Groups (e.g., NO) : Enhance dipole-dipole interactions, leading to tighter packing. For example, nitro groups in increase lattice energy via C–H···O interactions.
- Electron-Donating Groups (e.g., OCH) : Reduce packing efficiency due to steric hindrance (see : methoxy groups result in larger unit cell volume, Å) .
- Halogens (e.g., Cl) : Participate in halogen bonding, as observed in ( Å) .
Q. Table 2: Substituent Effects on Crystal Parameters
| Substituent | Space Group | Unit Cell Volume (ų) | Notable Interactions |
|---|---|---|---|
| 3-Nitrobenzylidene | P1 (hypothetical) | ~4200* | C–H···O, π-π stacking |
| 4-Carboxybenzylidene | Triclinic | 521.58 | O–H···O (DMF co-crystal) |
| 2-Fluorobenzylidene | Monoclinic | 4271.01 | C–F···H–C |
*Extrapolated from analogous structures.
Advanced: How can contradictions between experimental and computational data (e.g., NMR vs. DFT) be resolved?
Answer:
- Multi-Technique Validation : Cross-validate NMR chemical shifts with X-ray-derived geometries (e.g., confirms the (2E)-configuration via crystallography, resolving tautomeric ambiguities) .
- DFT Refinement : Adjust computational parameters (solvent model, basis set) to match experimental conditions. For example, uses B3LYP/6-311G(d,p) to simulate IR spectra .
- Dynamic Effects : Consider rotational barriers (e.g., ester groups) that may cause NMR signal broadening not captured in static DFT models .
Advanced: What optimization strategies improve synthetic yield and purity?
Answer:
- Heuristic Algorithms : Bayesian optimization () can screen reaction parameters (catalyst loading, temperature) more efficiently than one-factor-at-a-time approaches .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates (: 65% yield in DMF vs. 58% in toluene) .
- Purification : Use gradient recrystallization (e.g., ethanol/DMF mixtures) to remove by-products, as demonstrated in for acetoxyphenyl derivatives .
Advanced: What role does the 3-nitrobenzylidene group play in biological activity?
Answer:
While direct biological data for this compound is limited, analogous studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
